molecular formula C20H22FN3O3 B5636469 1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide

1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5636469
M. Wt: 371.4 g/mol
InChI Key: IFEDTBMVYGOCBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step processes that may include nucleophilic substitution reactions, ester hydrolysis, and cycloaddition reactions. A study by Zhou et al. (2021) on a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, outlines a high-yield synthetic method from commercially available precursors through a series of nucleophilic substitution reactions and ester hydrolysis, achieving a total yield of 48.8% (Zhou et al., 2021). This approach may offer insights into potential synthetic routes for the target compound, emphasizing the importance of selecting suitable precursors and reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of complex organic compounds can be elucidated using techniques like NMR spectroscopy, mass spectrometry, and crystal structure analysis. For example, McLaughlin et al. (2016) provided an extensive analytical characterization of a research chemical, including its crystal structure analysis, highlighting the utility of these techniques in confirming molecular structures (McLaughlin et al., 2016). Such detailed structural analysis is crucial for understanding the compound's chemical behavior and potential applications.

Chemical Reactions and Properties

Isoxazole and pyrrolidine derivatives are known for their reactivity and utility in various chemical reactions. A study by Kumar and Perumal (2007) on the cycloaddition of azomethine ylide to tetrahydro-4(1H)-pyridinones resulting in spiro-pyrrolidines and subsequent formation of mono-spiro-isoxazolines underlines the potential for cycloaddition reactions involving isoxazole groups (Kumar & Perumal, 2007). These findings may suggest pathways for modifying or functionalizing the compound .

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies on related compounds can provide insights into the expected physical properties of the target compound. For instance, research on the crystal structure and DFT study of a compound containing 2-fluorophenyl and imidazo[1,2-a]pyridine-2-carboxamide groups showed that the molecular structure optimized by DFT is consistent with the crystal structure, offering predictions about its physicochemical properties (Qin et al., 2019).

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, acidity/basicity, and potential for forming derivatives, are central to its applications in synthesis and drug design. The functional groups present in the compound, such as isoxazole, fluorophenyl, and pyrrolidine, play a significant role in determining these properties. Research by Nural et al. (2018) on the synthesis and antimicrobial activity of pyrrolidine-2-carboxylate derivatives showcases the impact of structural variations on chemical behavior and biological activity, which could be relevant for understanding the chemical properties of the target compound (Nural et al., 2018).

properties

IUPAC Name

1-cyclopentyl-N-[[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-17-8-4-3-7-16(17)18-10-15(27-23-18)11-22-20(26)13-9-19(25)24(12-13)14-5-1-2-6-14/h3-4,7-8,10,13-14H,1-2,5-6,9,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEDTBMVYGOCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NCC3=CC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide

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